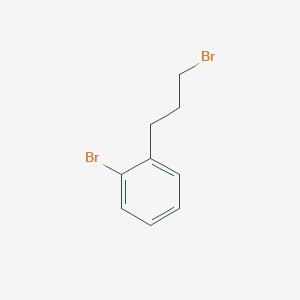

1-溴-2-(3-溴丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

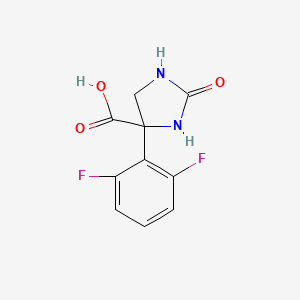

“1-Bromo-2-(3-bromopropyl)benzene” is a chemical compound with the molecular formula C9H10Br2. It has a molecular weight of 277.99 . The IUPAC name for this compound is 1-bromo-2-(3-bromopropyl)benzene .

Molecular Structure Analysis

The InChI code for “1-Bromo-2-(3-bromopropyl)benzene” is 1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-2-(3-bromopropyl)benzene” are not available, bromobenzene, a related compound, can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(3-bromopropyl)benzene” include a molecular weight of 293.98 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .科学研究应用

1-溴-2-(3-溴丙基)苯的科研应用

合成与表征

- 1-溴-2-(3-溴丙基)苯已被用于合成各种化合物,显示了其作为有机化学中起始原料的多功能性。例如,它已被用于制备乙炔基二茂铁化合物,展示了创建复杂有机金属结构的潜力 (Fink 等人,1997)。此外,它在合成溴代、硼代和锡代官能化的苯中的作用突出了其在功能材料开发中的重要性 (Reus 等人,2012)。

电化学研究

- 该化合物一直是电化学研究的主题,提供了对其氧化还原性质和电化学中潜在应用的见解。例如,研究其作为镍测定吸附溶出伏安法的络合剂的行为,强调了其在分析化学中的实用性 (Hurtado 等人,2013)。

发光和光物理性质

- 研究还集中在 1-溴-2-(3-溴丙基)苯衍生物的发光和光物理性质上。这包括研究配合物在发光材料中的潜在用途,突出了该化合物在材料科学领域的意义 (左奇,2015)。

催化和有机合成

- 该化合物在催化和有机合成中发挥了重要作用,促进了新的合成方法的发展。它在钯催化反应中用于合成茚并[1,2-c]色烯的用途,例证了其在推进合成有机化学中的作用 (Pan 等人,2014)。

结构研究和晶体学

- 1-溴-2-(3-溴丙基)苯衍生物的结构研究和晶体学为分子结构提供了宝贵的见解,有助于更好地理解分子相互作用和性质 (Stein 等人,2015)。

安全和危害

作用机制

Target of Action

The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .

Mode of Action

1-Bromo-2-(3-bromopropyl)benzene can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-(3-bromopropyl)benzene involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 1-Bromo-2-(3-bromopropyl)benzene is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .

Action Environment

The action of 1-Bromo-2-(3-bromopropyl)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.

属性

IUPAC Name |

1-bromo-2-(3-bromopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZJPZJOSGBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)

![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)

![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)

![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)